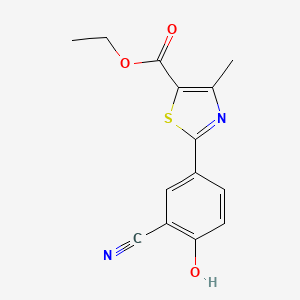

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Overview

Description

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a cyano group, and a hydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a halogenated precursor is treated with a cyanide source such as sodium cyanide.

Hydroxyphenyl Group Addition: The hydroxyphenyl group is incorporated via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Sodium cyanide for cyano group introduction, and various alkyl halides for esterification.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs.

Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxyphenyl groups are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Known for its unique combination of functional groups.

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-ethylthiazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate: Contains a phenyl group, which may alter its reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of a cyano group, hydroxyphenyl group, and thiazole ring, which confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with the CAS number 161798-02-3, is a thiazole derivative that has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₂N₂O₃S

- Molecular Weight : 288.32 g/mol

- IUPAC Name : this compound

The compound contains a thiazole ring, a cyano group, and a hydroxyphenyl moiety, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar thiazole structures can inhibit cell proliferation effectively. For instance, compounds with IC₅₀ values in the range of 1.61 µg/mL to 1.98 µg/mL have demonstrated potent activity against human cancer cells, suggesting that this compound may also possess similar capabilities .

2. Enzyme Inhibition

Thiazole derivatives are often explored for their ability to inhibit enzymes associated with disease processes. This compound may act as an inhibitor of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The structure-activity relationship (SAR) studies highlight that modifications in the thiazole ring can significantly influence inhibitory potency .

Anticancer Studies

In a study focused on the cytotoxicity of thiazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring could enhance activity:

| Compound | Cell Line Tested | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 1 | A431 (skin cancer) | 1.98 ± 1.22 |

| Compound 2 | Jurkat (leukemia) | 1.61 ± 1.92 |

| This compound | TBD | TBD |

These findings suggest that this compound may possess significant anticancer potential, warranting further investigation.

Enzyme Inhibition Studies

A study on novel thiazole derivatives indicated that certain structural features are crucial for effective enzyme inhibition:

| Compound | Enzyme Target | IC₅₀ (nM) |

|---|---|---|

| Compound A | Xanthine Oxidase | 3.5 |

| This compound | TBD | TBD |

The ability of this compound to inhibit XO could position it as a therapeutic agent for conditions like gout.

Properties

IUPAC Name |

ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-3-19-14(18)12-8(2)16-13(20-12)9-4-5-11(17)10(6-9)7-15/h4-6,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMZFYPEMMFHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694871 | |

| Record name | Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161798-02-3 | |

| Record name | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161798-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in pharmaceutical synthesis?

A1: this compound is a crucial intermediate in the synthesis of febuxostat [, ]. Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting xanthine oxidase, febuxostat helps to lower uric acid levels in the blood, making it an effective treatment for gout.

Q2: What are the advantages of the optimized synthetic process for this compound as described in the research?

A2: The research describes an improved four-step synthetic method for this compound that offers several advantages [, ]. First, the process eliminates the need for column chromatography purification, simplifying the procedure and potentially reducing production costs. Second, the overall yield of 22.6% is suitable for industrial-scale production. This combination of efficiency and scalability makes the process highly desirable for manufacturing febuxostat.

Q3: How is the structure of this compound confirmed?

A3: The structure of the synthesized this compound was confirmed using spectroscopic techniques [, ]. Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy was employed to analyze the proton environments within the molecule, providing valuable structural information. Additionally, Electrospray Ionization Mass Spectrometry (ESI-MS) was utilized to determine the compound's mass-to-charge ratio, further supporting the confirmation of its structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.